2,4,6-トリストリル-1,3,5-トリアジン

説明

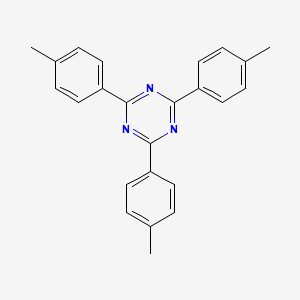

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C24H21N3 and its molecular weight is 351.453. The purity is usually 95%.

BenchChem offers high-quality 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ヘキサメチルメラミン(HMM)と2-アミノ-4-モルホリノ-s-トリアジン(2)は、肺がん、乳がん、卵巣がんの治療に臨床的に使用されている抗腫瘍剤です .

- 一部の1,3,5-トリアジンは、アロマターゼ阻害活性を示し、がん研究において重要です .

除草剤およびポリマー光安定剤

抗腫瘍特性

シデロフォア媒介薬物可能性

副腎皮質刺激ホルモン放出因子受容体拮抗薬

ロイコトリエンC4拮抗薬

トリパノソーマ・ブルセイ阻害

要約すると、2,4,6-トリストリル-1,3,5-トリアジンは、がん治療から材料科学、寄生虫病研究に至るまで、多様な用途を示しています。 その独特の構造と特性は、科学的調査にとって魅力的な化合物となっています . 詳細が必要な場合や他に質問がある場合は、お気軽にお問い合わせください!

作用機序

Target of Action

Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

It’s known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that 2,4,6-Tri-p-tolyl-1,3,5-triazine may interact with its targets through similar mechanisms.

Pharmacokinetics

The compound has a molecular weight of 35144400 , which suggests it may have suitable properties for bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tri-p-tolyl-1,3,5-triazine. It’s worth noting that the compound has a boiling point of 561.5ºC at 760 mmHg , suggesting it has good thermal stability.

生化学分析

Biochemical Properties

2,4,6-Trip-tolyl-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing estrogen production . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine has been shown to interact with proteins involved in cell signaling pathways, affecting their function and altering cellular responses .

Cellular Effects

The effects of 2,4,6-Trip-tolyl-1,3,5-triazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Moreover, 2,4,6-Trip-tolyl-1,3,5-triazine can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2,4,6-Trip-tolyl-1,3,5-triazine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trip-tolyl-1,3,5-triazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trip-tolyl-1,3,5-triazine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,4,6-Trip-tolyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 2,4,6-Trip-tolyl-1,3,5-triazine may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

2,4,6-Trip-tolyl-1,3,5-triazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity . The effects on metabolic flux and metabolite levels are significant, as they determine the overall impact of 2,4,6-Trip-tolyl-1,3,5-triazine on cellular function .

Transport and Distribution

Within cells and tissues, 2,4,6-Trip-tolyl-1,3,5-triazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of 2,4,6-Trip-tolyl-1,3,5-triazine within the body is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2,4,6-Trip-tolyl-1,3,5-triazine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization determines the sites of action within the cell, influencing the compound’s efficacy and specificity . For example, 2,4,6-Trip-tolyl-1,3,5-triazine may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

特性

IUPAC Name |

2,4,6-tris(4-methylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJCTCVDRKPLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986441 | |

| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6726-45-0 | |

| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6726-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2474688.png)

![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)

![ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2474693.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2474705.png)

![methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2474707.png)

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)